N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide
Description
N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[34]octane-2-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic core, an oxa-bridge, and a phenoxy group
Properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-26-14-11-17-3-7-19(8-4-17)28-20-9-5-18(6-10-20)23-21(25)24-15-22(16-24)12-2-13-27-22/h3-10H,2,11-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUCPNKNGKNPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)N3CC4(C3)CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and an amine under acidic conditions.
Introduction of the phenoxy group: This step involves the reaction of the spirocyclic intermediate with a phenol derivative, typically using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[4-(2-hydroxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide
- N-[4-[4-(2-ethoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide
Uniqueness
N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxamide is unique due to its specific methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of N-[4-[4-(2-methoxyethyl)phenoxy]phenyl]-5-oxa-2-azaspiro[34]octane-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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